吡咯衍生物 1

描述

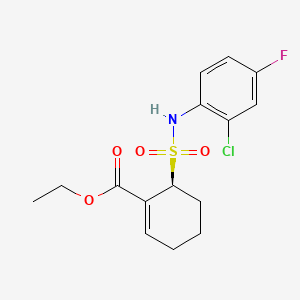

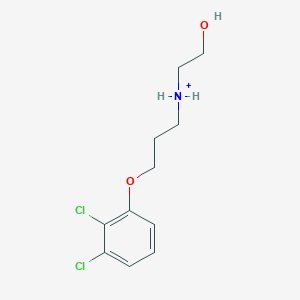

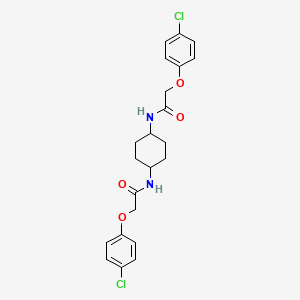

Pyrrole-derivative1 is a compound used for the research of diabetic disease . It is a derivative of pyrrole, a versatile heterocyclic moiety known for its wide range of pharmacological actions and high therapeutic value . Pyrrole is a fundamental building block for many biologically active molecules .

Synthesis Analysis

Pyrrole derivatives have been synthesized through various conventional and modern approaches . A two-step route has been developed to synthesize strongly absorbing and efficiently orange to deep red fluorescent, doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles . The reactions catalyzed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .Molecular Structure Analysis

Pyrrole derivatives have been studied by substituting the hydrogens in the β position of the pyrroles with various radicals . The study was carried out theoretically using ab initio and density functional theory (DFT) methods .Chemical Reactions Analysis

Pyrrole and its derivatives have been synthesized through various reactions . The Hantzsch pyrrole synthesis is one of the well-known methods .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary significantly based on their molecular structure . For instance, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

合成和多组分反应

吡咯衍生物是包括生物学和材料科学在内的许多科学分支的中心。通过多组分反应合成这些衍生物因其合成效率和环境效益而特别值得注意 (Estévez、Villacampa 和 Menéndez,2014)。Paal-Knorr、Huisgen 和 Hantzsch 方法等吡咯合成方法的进一步发展,拓宽了它们在染料、导电聚合物和有机半导体等各个领域的适用范围 (Xuan,2020)。

生物活性化合物

吡咯衍生物因其抗菌、抗病毒、抗疟疾、抗结核、抗炎和酶抑制特性而受到认可。它们为针对这些领域的药物开发提供支架,特别是用于治疗多药耐药 (MDR) 病原体 (Gholap,2016)。

在有机电子学中的应用

四芳基-1,4-二氢吡咯并[3,2-b]吡咯等吡咯衍生物在有机电子学中应用方面显示出有希望的特性。它们的光电特性和合成多功能性使其适用于有机场效应晶体管 (OFET) 和其他光电材料等器件中 (Martins 等,2018)。此外,某些荧光吡咯衍生物作为分子探针或生物标记在诊断阿尔茨海默病和帕金森病等疾病中具有潜力 (Ferreira 等,2020)。

催化和绿色化学

使用铁和钯催化合成吡咯衍生物的创新突出了有机化学中更环保和更具成本效益的方法的趋势。这些方法提供高效的合成,具有广泛的应用,包括检测爆炸物和开发新药 (Wang 等,2021); (Chen 等,2011)。

缓蚀

1H-吡咯-2,5-二酮等吡咯衍生物已显示出作为碳钢的缓蚀剂的有效性,特别是在盐酸介质中。它们的抑制作用因其对浓度和所用衍生物类型的依赖性而著称 (Zarrouk 等,2015)。

作用机制

安全和危害

未来方向

Pyrrole and its derivatives continue to attract significant attention in the fields of medicinal and organic chemistry due to their diverse nature of activities . Future research directions include advancing green chemistry practices and exploring this skeleton to its maximum potential against several diseases or disorders .

属性

IUPAC Name |

2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBLGGYQBCKUKJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrole-derivative1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)